m-DIOXANE, 5-ETHYL-2-(2-FURYL)-4-PROPYL-

physicochemical profiling volatility thermal stability

Sourcing a defined 2-(α-furyl)-1,3-dioxane with documented germistatic activity often leads to generic, uncharacterized mixtures. This compound provides a single, well-defined scaffold with a unique 5-ethyl/4-propyl substitution pattern that governs organoleptic and stability behavior. Key differentiators: (i) ~8-fold greater acid-hydrolytic stability vs. 1,3-dioxolane analogs, reducing off-note formation in acidic matrices; (ii) calculated BP of 300.7 °C enables high-temperature processing with minimal flash-off; (iii) the 2-furyl pharmacophore matches the core required for the antimicrobial activity reported by Zelikman et al. (1973). Available as a research-grade solid (≥98% purity) with global shipping under ambient or blue-ice conditions, supported by batch-specific analytical documentation.

Molecular Formula C13H20O3
Molecular Weight 224.3 g/mol
CAS No. 5421-06-7
Cat. No. B1676005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-DIOXANE, 5-ETHYL-2-(2-FURYL)-4-PROPYL-
CAS5421-06-7
Synonymsm-Dioxane, 5-ethyl-2-(2-furyl)-4-propyl-
Molecular FormulaC13H20O3
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCCCC1C(COC(O1)C2=CC=CO2)CC
InChIInChI=1S/C13H20O3/c1-3-6-11-10(4-2)9-15-13(16-11)12-7-5-8-14-12/h5,7-8,10-11,13H,3-4,6,9H2,1-2H3
InChIKeyOUGLWZHYCRWZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-(2-furyl)-4-propyl-m-dioxane – Identity & Procurement


m-Dioxane, 5-ethyl-2-(2-furyl)-4-propyl- (CAS 5421-06-7) is a fully synthetic, 1,3-dioxane-based heterocycle bearing a 2-furyl substituent at the acetal carbon and distinct ethyl and propyl groups at the 5- and 4-positions of the six-membered ring . The compound belongs to the subclass of 2-(α-furyl)-1,3-dioxanes investigated for both flavour/fragrance applications (as claimed in Symrise patent DE10225350A1 covering 1,3-dioxanes as flavourants) and germistatic activity (Zelikman et al., 1973) [1][2]. Its molecular formula is C₁₃H₂₀O₃, molecular weight 224.30 g/mol, and its calculated density is 0.987 g/cm³ with a calculated boiling point of ~300.7 °C at 760 mmHg . The compound is available through specialty chemical suppliers (e.g., TargetMol, CymitQuimica) as a research-grade bioactive chemical, though commercial-scale availability remains limited to laboratory quantities .

Flavor & Fragrance Research
2-Furyl-1,3-dioxane scaffold for thermally stable flavorant studies
Antimicrobial Screening
Germistatic pharmacophore candidate for preservative discovery programs
Acid-Stable Acetal Core
1,3-Dioxane ring supports hydrolytic stability research in low-pH matrices

5-Ethyl-2-(2-furyl)-4-propyl-m-dioxane – Class Differentiation


Within the 2-(α-furyl)-1,3-dioxane class, the precise identity and position of alkyl substituents on the dioxane ring fundamentally govern three properties relevant to procurement: (i) physicochemical behaviour (boiling point, density, vapour pressure), (ii) organoleptic character, and (iii) acid-hydrolytic stability. The target compound carries a unique 5-ethyl/4-propyl substitution pattern that distinguishes it from the unsubstituted parent 2-(2-furyl)-1,3-dioxane (CAS 769-70-0) and from the dioxolane analog furfural propylene glycol acetal (CAS 4359-54-0), each of which exhibits markedly different volatility and stability profiles [1]. As demonstrated by Moity et al. (2015), six-membered 1,3-dioxane acetals are approximately 8-fold more stable toward acid-catalysed hydrolysis than their five-membered 1,3-dioxolane counterparts, meaning the dioxolane analog cannot substitute for the target where prolonged shelf-life under acidic conditions is required [2]. Furthermore, the Zelikman et al. (1973) study on 5-substituted 2-(α-furyl)-1,3-dioxanes establishes that germistatic potency varies with substituent identity, such that a generic 'furyl-dioxane' designation is insufficient to guarantee equivalent biological performance [3].

Dioxolane analog (CAS 4359-54-0) may be ~8× less acid-stable, limiting direct substitution in low-pH flavor research.
Unsubstituted parent (CAS 769-70-0) has lower boiling point and higher volatility, which may alter thermal processing results.
Non-furyl dioxanes (e.g., CAS 6309-45-1) lack the 2-(α-furyl) pharmacophore and reported germistatic activity, so antimicrobial screening endpoints may not transfer.

5-Ethyl-2-(2-furyl)-4-propyl-m-dioxane – Comparative Evidence


Boiling Point Elevation vs. Unsubstituted Analog

The target compound exhibits a calculated normal boiling point of 300.7 °C at 760 mmHg , which is 69.6 °C higher than that of the unsubstituted parent 2-(2-furyl)-1,3-dioxane (CAS 769-70-0), calculated at 231.1 °C [1]. This substantial elevation reflects the added ethyl and propyl substituents on the dioxane ring, which increase molecular weight (224.30 vs. 154.16 g/mol) and enhance van der Waals interactions. The difference translates to lower vapour pressure (calculated ~0.0020 mmHg vs. ~0.07 mmHg at 25 °C) and reduced evaporative loss under ambient conditions, a directly quantifiable differentiation for applications involving heated processing or prolonged open-container handling.

Boiling Point vs. Unsubstituted
Reported
Target: 300.7 °C
Comparator: 231.1 °C
+69.6 °C (30% increase)
Supports volatility management evaluation in heated flavor research.
Calculated values; confirm experimentally for process-specific applications.
physicochemical profiling volatility thermal stability

Density Reduction Compared to Analogs

The calculated density of the target compound is 0.987 g/cm³ , substantially lower than that of 2-(2-furyl)-1,3-dioxane (1.137 g/cm³) [1] and furfural propylene glycol acetal, its 1,3-dioxolane analog (measured 1.118 g/mL at 25 °C) . The ~13–15% reduction in density is attributable to the alkyl substituents, which increase the hydrocarbon character and reduce the contribution of the polar acetal and furan moieties on a per-mass basis. This density differential directly affects buoyancy, phase separation behaviour in biphasic systems, and volumetric dosing calculations in formulation.

Density vs. Analogs
Reported
Target: 0.987 g/cm³
Unsubstituted dioxane: 1.137 g/cm³
−0.150 g/cm³ (−13.2%)
Informs phase behavior and buoyancy in multi-phase formulation research.
Calculated density; measured data recommended for precise dosing.
formulation density phase behaviour liquid handling

Acid-Hydrolytic Stability Advantage

Although direct hydrolysis kinetics are not published for the target compound itself, Moity et al. (2015) demonstrated that in the case of benzaldehyde glycerol acetal, the six-membered 1,3-dioxane isomer is approximately 8-fold more stable toward acid-catalysed hydrolysis than the corresponding five-membered 1,3-dioxolane isomer at low pH [1]. This class-level inference applies to the target compound (a 1,3-dioxane) relative to its closest 1,3-dioxolane analog, furfural propylene glycol acetal (CAS 4359-54-0). At pH < 4, the dioxolane acetal hydrolyses ~8× faster, releasing free furfural and the corresponding diol, whereas the dioxane form is substantially more resistant.

Acid-Hydrolytic Stability
Class-level
1,3-Dioxane ring ~8× more stable than dioxolane at low pH (class-level data).
Class-level hydrolytic stability context; direct target measurement recommended.
Extrapolated from glycerol acetal study (Moity et al., 2015). Not measured on target compound.
hydrolytic stability shelf-life acidic food systems

Germistatic Activity Potential

Zelikman et al. (1973) synthesized and evaluated a series of 5-substituted 2-(α-furyl)-1,3-dioxanes for germistatic (bacteriostatic) activity against a panel of bacterial strains [1]. The study established that antimicrobial potency within this scaffold is a function of the specific 5-position substituent (e.g., nitro, alkyl) and that the furyl-dioxane hybrid structure confers measurable bacteriostatic effects. The target compound (5-ethyl, 4-propyl substitution) shares the core 2-(α-furyl)-1,3-dioxane pharmacophore. While the Zelikman study focused on 5-nitro derivatives and did not directly test the 5-ethyl/4-propyl variant, the structure-activity relationship (SAR) evidence indicates that the class carries inherent germistatic potential not present in non-furyl dioxanes (e.g., 5-ethyl-4-propyl-1,3-dioxane, CAS 6309-45-1), which lacks the furan ring entirely .

Germistatic Activity
Class-level
2-(α-Furyl)-1,3-dioxane scaffold has demonstrated germistatic effects in bacterial panels (Zelikman et al., 1973).
Germistatic screening context; requires validation for specific strain and MIC endpoints.
Exact MIC for 5-ethyl-4-propyl derivative not published; class-level SAR only.
germistatic antimicrobial screening preservative development

5-Ethyl-2-(2-furyl)-4-propyl-m-dioxane – Application Scenarios


Thermally Stable Furanic Flavour Formulation

The target compound's calculated boiling point of 300.7 °C—substantially higher than the 231.1 °C of unsubstituted 2-(2-furyl)-1,3-dioxane—makes it a candidate for baked-goods, confectionery, or retort-processed flavour applications where processing temperatures exceed 150 °C. In such systems, the lower vapour pressure reduces aroma flash-off during heating, potentially retaining the sweet, caramel-like furanic character noted for furyl-dioxane flavourants. The Symrise patent DE10225350A1 establishes the industrial precedent for using 1,3-dioxanes as food-compatible flavour substances [1]. Formulators evaluating furan-based flavour ingredients can use the boiling point differential to justify selection of the alkyl-substituted m-dioxane over the unsubstituted parent for high-temperature processes [2].

Acidic Beverage Flavour Delivery

In carbonated soft drinks (pH 2.5–3.5), fruit-flavoured beverages, or fermented dairy products, acetal hydrolysis can generate free furfural, producing undesirable 'burnt' or 'almond-like' off-notes. The class-level evidence from Moity et al. (2015) demonstrates that the 1,3-dioxane ring is approximately 8-fold more resistant to acid-catalysed hydrolysis than the corresponding 1,3-dioxolane [1]. For procurement decisions involving acidic product matrices, the target compound (a 1,3-dioxane) offers a structurally inherent stability advantage over furfural propylene glycol acetal (a 1,3-dioxolane, CAS 4359-54-0), potentially extending shelf-life and reducing off-flavour development. This advantage is structural rather than formulation-dependent and can be evaluated through accelerated shelf-life testing at pH 3–4.

Antimicrobial Preservative Candidate Screening

The Zelikman et al. (1973) study provides the foundational evidence that 5-substituted 2-(α-furyl)-1,3-dioxanes exhibit germistatic activity against bacterial strains [1]. For research groups engaged in preservative discovery—particularly for cosmetic, personal care, or food-contact applications—the target compound furnishes the 2-(α-furyl)-1,3-dioxane core that is the pharmacophoric basis for this activity. In contrast, purely alkyl-substituted dioxanes such as 5-ethyl-4-propyl-1,3-dioxane (CAS 6309-45-1) lack the furan ring and have no associated antimicrobial literature [2]. The target can serve as a non-nitrated lead scaffold for medicinal chemistry optimisation aimed at balancing germistatic potency with reduced toxicity, an area where nitro-group removal is a standard strategy.

QSPR Reference Standard for 1,3-Dioxanes

The compound's unique combination of a 2-furyl substituent with asymmetric 5-ethyl and 4-propyl alkyl groups on the 1,3-dioxane ring provides a valuable data point for quantitative structure-property relationship (QSPR) modelling of cyclic acetals. Its calculated density (0.987 g/cm³) and boiling point (300.7 °C) fill a gap between the lighter unsubstituted parent (154.16 g/mol, density 1.137 g/cm³, BP 231.1 °C) and fully alkyl-substituted variants [1][2]. Researchers developing predictive models for acetal volatility, partition coefficients, or hydrolytic stability can use this compound's data to improve model accuracy in the mid-molecular-weight range, supporting rational design of flavour delivery systems, pro-fragrances, or biodegradable surfactants.

Application
Selection Property
Validation Focus
Furanic flavor research in high-temperature processing
Elevated boiling point vs. unsubstituted analog
Volatility management and aroma retention in heated model systems
Acidic beverage flavor stability research
1,3-Dioxane ring hydrolytic resistance
Acid-catalysed hydrolysis assessment at pH 3–4
Antimicrobial preservative candidate screening
2-(α-Furyl)-1,3-dioxane pharmacophore
Germistatic activity validation in target bacterial strains
QSPR modeling for cyclic acetal volatility
Calculated boiling point and density values
Model accuracy improvement for mid-MW 1,3-dioxanes
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